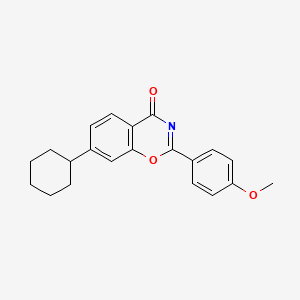![molecular formula C19H35NO3S2 B14207200 [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805324-00-9](/img/structure/B14207200.png)
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid is a synthetic organic compound characterized by the presence of a long-chain fatty acid (hexadecanoic acid) linked to a carbamothioyl group and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride (SOCl₂) to form hexadecanoyl chloride.
Formation of Carbamothioyl Intermediate: The hexadecanoyl chloride is then reacted with thiourea to form the hexadecanoylcarbamothioyl intermediate.
Formation of this compound: The intermediate is finally reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with similar compounds such as:
[(Hexadecanoylcarbamothioyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(Hexadecanoylcarbamothioyl)sulfanyl]butyric acid: Contains a butyric acid moiety.
[(Hexadecanoylcarbamothioyl)sulfanyl]valeric acid: Contains a valeric acid moiety.
These compounds share similar structural features but differ in the length of the carbon chain in the acid moiety, which can influence their chemical properties and applications.
Propiedades
Número CAS |
805324-00-9 |
|---|---|
Fórmula molecular |
C19H35NO3S2 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
2-(hexadecanoylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C19H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-19(24)25-16-18(22)23/h2-16H2,1H3,(H,22,23)(H,20,21,24) |
Clave InChI |
GYFGAXNTOJQDGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
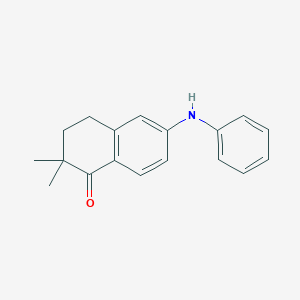

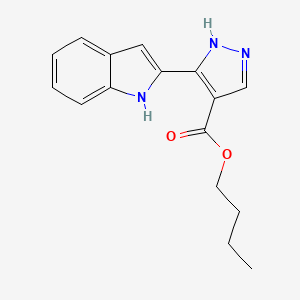
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)



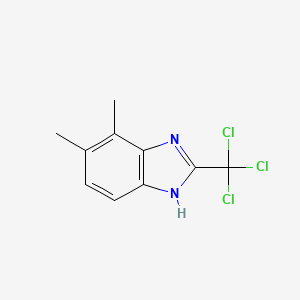
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
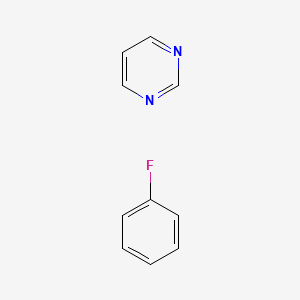
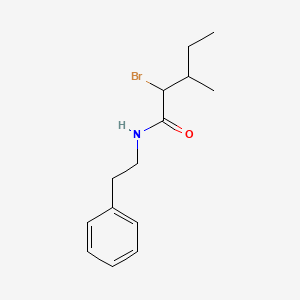
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
